Aceburic acid

Description

Properties

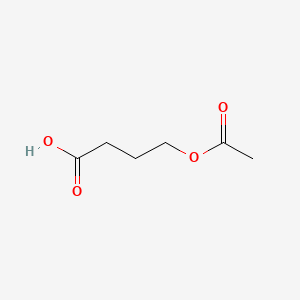

IUPAC Name |

4-acetyloxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-5(7)10-4-2-3-6(8)9/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVNVPJYMDJYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Record name | aceburic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aceburic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181476 | |

| Record name | Aceburic acid [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26976-72-7 | |

| Record name | 4-(Acetyloxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26976-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aceburic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026976727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aceburic acid [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(acetyloxy)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEBURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F777XEP0LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Aceburic Acid

Abstract

This compound, also known as 4-acetoxybutanoic acid, is a synthetic compound that functions as a prodrug to the endogenous neurotransmitter and neuromodulator, gamma-hydroxybutyric acid (GHB). Its pharmacological effects are not direct but are mediated through its metabolic conversion to GHB. This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on the molecular interactions of its active metabolite, GHB. It details the enzymatic conversion of this compound, the subsequent engagement of GHB with its specific receptors, and the downstream signaling cascades that elicit its characteristic sedative, euphoric, and analgesic effects. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's biological activity.

Introduction

This compound is the acetyl ester of gamma-hydroxybutyrate (GHB).[1] Although investigated for its analgesic properties, it has never been marketed for clinical use.[1] Its significance in pharmacology and neuroscience lies in its role as a prodrug, which upon administration, is rapidly metabolized by endogenous esterases into GHB and acetic acid. Therefore, the mechanism of action of this compound is intrinsically linked to and defined by the pharmacological activities of GHB.

GHB exerts its effects through a dual mechanism, acting as an agonist at two distinct receptors in the central nervous system (CNS): the high-affinity GHB receptor (GHB-R) and the low-affinity G protein-coupled GABA-B receptor (GABA-B-R).[[“]][3] The differential affinity for these receptors contributes to the complex, dose-dependent pharmacological profile of GHB, which ranges from stimulatory at lower concentrations to profoundly sedative at higher doses.

Metabolic Activation of this compound

The initial and obligatory step in the mechanism of action of this compound is its hydrolysis to GHB. This biotransformation is catalyzed by non-specific esterases present in the plasma and various tissues.

Pharmacodynamics of Gamma-Hydroxybutyric Acid (GHB)

Following its formation from this compound, GHB interacts with its molecular targets in the CNS. The overall pharmacological effect is a composite of its actions at both the GHB receptor and the GABA-B receptor.

High-Affinity GHB Receptor (GHB-R)

The GHB-R is a high-affinity G protein-coupled receptor that is distinct from the GABAergic system. Endogenous GHB is found in the brain at concentrations that are sufficient to activate these receptors, suggesting a role in physiological neuromodulation.

Signaling Pathway:

Activation of the GHB-R by GHB is thought to be excitatory and leads to the modulation of several neurotransmitter systems, most notably dopamine and glutamate. The downstream signaling cascade is complex and not as fully elucidated as that of the GABA-B receptor. However, evidence suggests it involves G protein coupling, leading to effects such as the accumulation of cGMP and an increase in inositol phosphate turnover in certain brain regions like the hippocampus and frontal cortex.[4] This can result in a biphasic effect on dopamine release: an initial decrease followed by an increase.[3]

Low-Affinity GABA-B Receptor (GABA-B-R)

At higher, pharmacological concentrations, such as those achieved after the administration of a therapeutic or recreational dose of this compound, GHB acts as a weak partial agonist at the GABA-B receptor.[[“]] This interaction is responsible for the profound sedative and central nervous system depressant effects of the drug.[3]

Signaling Pathway:

The GABA-B receptor is a metabotropic receptor that is coupled via inhibitory G proteins (Gi/o) to its downstream effectors. The binding of GHB to the GABA-B receptor initiates the following cascade:

-

G Protein Activation: The Gi/o protein is activated, leading to the dissociation of its α and βγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels:

-

The Gβγ subunit directly activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of K+ ions and hyperpolarization of the neuronal membrane.

-

The Gβγ subunit also inhibits voltage-gated Ca2+ channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters.

-

This combination of effects leads to a reduction in neuronal excitability, producing the characteristic sedative and hypnotic effects of GHB.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of GHB with its receptors. It is important to note that specific data for this compound is not available, as its activity is dependent on conversion to GHB.

Table 1: Binding Affinities of GHB

| Receptor | Ligand | Ki (nM) | Species | Tissue/System | Reference |

| GHB-R | [3H]NCS-382 | 22 (R-enantiomer of a GHB analog) | Rat | Brain | [5] |

| GHB-R | GHB | 1600 | Human | Basal Ganglia | [1] |

| GABA-B-R | GHB | - | - | - | - |

Note: Precise Ki values for GHB at the GABA-B receptor are not consistently reported, reflecting its low affinity.

Table 2: Functional Potencies of GHB

| Receptor | Assay | Parameter | Value | Species | System | Reference |

| GABA-B-R | Electrophysiology | EC50 | 0.88 ± 0.21 mM | Rat | Ventral Tegmental Area Neurons | [6] |

| GABA-B-R | [3H]GABA displacement | IC50 | 0.5 ± 0.3 mM | Rat | Forebrain Synaptic Membranes | [1] |

| GHB-R | [3H]GHB displacement | IC50 | 3.6 - 4.3 µM | Human | Basal Ganglia | [1] |

Experimental Protocols

The characterization of the mechanism of action of GHB has been achieved through a variety of experimental techniques. Below are generalized protocols for the key assays used.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Workflow:

Methodology:

-

Tissue Preparation: Brain tissue (e.g., cortex, hippocampus) is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]NCS-382 for the GHB-R) and a range of concentrations of the unlabeled test compound (GHB).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand), from which the Ki can be calculated.[7]

GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors.

Methodology:

-

Principle: In the presence of an agonist, the G protein associated with the receptor exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [35S]GTPγS, is used, and its incorporation into the G protein is measured as an indicator of receptor activation.[8]

-

Procedure: Membranes containing the receptor of interest are incubated with [35S]GTPγS and varying concentrations of the agonist (GHB). The amount of bound [35S]GTPγS is then quantified.[9]

Patch-Clamp Electrophysiology

This technique is used to measure the ion flow across the membrane of a single cell, providing direct evidence of ion channel modulation.

Methodology:

-

Principle: A glass micropipette is used to form a high-resistance seal with the membrane of a neuron. This allows for the measurement of changes in membrane potential or current in response to the application of a drug.[10]

-

Application to GHB: Whole-cell patch-clamp recordings from neurons (e.g., in brain slices) can be used to measure the hyperpolarization and changes in membrane conductance induced by GHB's activation of GABA-B receptors and the subsequent opening of GIRK channels.[11]

Conclusion

The mechanism of action of this compound is a multi-step process that begins with its rapid enzymatic conversion to GHB. The subsequent pharmacological effects are mediated by the dual agonistic action of GHB on the high-affinity GHB receptor and the low-affinity GABA-B receptor. While the GABA-B receptor is primarily responsible for the sedative-hypnotic effects observed at pharmacological doses, the GHB receptor likely plays a more nuanced role in the modulation of neurotransmitter systems at physiological concentrations of endogenous GHB. A thorough understanding of these distinct but interacting pathways is crucial for the continued investigation of the therapeutic potential and toxicological profile of this compound and related compounds. Future research should focus on further elucidating the downstream signaling of the GHB receptor and on obtaining more precise quantitative data for the interaction of GHB with both of its receptor targets.

References

- 1. ovid.com [ovid.com]

- 2. consensus.app [consensus.app]

- 3. gamma-Hydroxybutyric acid (PD051728, SJZRECIVHVDYJC-UHFFFAOYSA-N) [probes-drugs.org]

- 4. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel high-affinity and selective biaromatic 4-substituted gamma-hydroxybutyric acid (GHB) analogues as GHB ligands: design, synthesis, and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Patch Clamp Protocol [labome.com]

- 11. GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Aceburic Acid

Introduction to Ibuprofen and its Synthesis

Ibuprofen, chemically known as (±)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a cornerstone of non-prescription pain relief and anti-inflammatory treatment. Its widespread use has driven the development of highly efficient and green chemical synthesis routes. The two most prominent commercial methods are the Boots process and the BHC (Boots-Hoechst-Celanese) process. The BHC process is particularly noted for its superior atom economy.

This guide provides a detailed overview of these two primary synthesis methods, purification protocols, and the relevant biological pathways affected by Ibuprofen.

Synthesis of Ibuprofen: The Boots and BHC Processes

The Boots Process

The Boots process, developed by the Boots Company, was the original method for commercial Ibuprofen synthesis. It is a six-step process starting from isobutylbenzene.

-

Step 1: Friedel-Crafts Acylation. Isobutylbenzene is reacted with acetyl chloride using aluminum trichloride (AlCl₃) as a catalyst to produce 4'-isobutylacetophenone.[1]

-

Step 2: Darzens Reaction. The resulting ketone undergoes a Darzens reaction with ethyl chloroacetate in the presence of a base to form an α,β-epoxy ester.[1][2]

-

Step 3: Hydrolysis and Decarboxylation. The epoxy ester is hydrolyzed and decarboxylated to yield an aldehyde.[1]

-

Step 4: Oximation. The aldehyde is reacted with hydroxylamine to form an aldoxime.[1]

-

Step 5: Dehydration. The aldoxime is dehydrated using a reagent like acetic anhydride to form a nitrile.[1]

-

Step 6: Hydrolysis. The nitrile is hydrolyzed under acidic conditions to yield racemic Ibuprofen.[1]

References

An In-Depth Technical Guide to the Chemical and Physical Properties of 4-Acetoxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxybutanoic acid, also known as aceburic acid, is a synthetic derivative of the endogenous neurotransmitter γ-hydroxybutyric acid (GHB). It is structurally characterized as the acetyl ester of GHB. While investigated for its potential analgesic properties, it has never been commercially marketed.[1] In the context of drug development and neuroscience research, 4-acetoxybutanoic acid is primarily of interest as a prodrug of GHB, meaning it is biologically converted into GHB after administration.[1][2] This guide provides a comprehensive overview of the known chemical and physical properties of 4-acetoxybutanoic acid, details on its biological significance as a GHB prodrug, and outlines experimental procedures for its synthesis and analysis.

Chemical and Physical Properties

4-Acetoxybutanoic acid is a white, crystalline solid.[3] Its fundamental properties are summarized in the tables below.

| Identifier | Value | Source |

| IUPAC Name | 4-acetoxybutanoic acid | [2] |

| Synonyms | This compound, 4-hydroxybutyric acid acetate | [1][2] |

| CAS Number | 26976-72-7 | [3] |

| Molecular Formula | C₆H₁₀O₄ | [2] |

| Molecular Weight | 146.14 g/mol | [2] |

| Appearance | White, long crystalline needles | [3] |

| Physical Property | Value | Source |

| Melting Point | Not explicitly available in the searched literature. | |

| Boiling Point | 272.1 °C at 760 mmHg | [4] |

| Solubility | Soluble in DMSO and methanol. | [3] |

| Flash Point | 113.4 °C | [4] |

Spectral Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 4-acetoxybutanoic acid is expected to show four distinct signals corresponding to the different proton environments in the molecule.

-

A singlet for the methyl protons of the acetyl group.

-

A triplet for the methylene protons adjacent to the ester oxygen.

-

A triplet for the methylene protons adjacent to the carboxylic acid group.

-

A multiplet (likely a pentet) for the central methylene protons.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum would be expected to display six unique signals, one for each carbon atom in a different chemical environment.

-

A signal for the methyl carbon of the acetyl group.

-

A signal for the carbonyl carbon of the acetyl group.

-

Three distinct signals for the three methylene carbons in the butanoic acid chain.

-

A signal for the carbonyl carbon of the carboxylic acid group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 4-acetoxybutanoic acid would be characterized by the following key absorption bands:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[5]

-

A strong C=O stretching band for the carboxylic acid, around 1700-1725 cm⁻¹.[5]

-

A strong C=O stretching band for the ester, typically at a slightly higher wavenumber than the carboxylic acid, around 1735-1750 cm⁻¹.[5]

-

C-O stretching bands for the ester and carboxylic acid groups in the 1000-1300 cm⁻¹ region.[5]

-

C-H stretching and bending vibrations for the methylene and methyl groups.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, 4-acetoxybutanoic acid would likely show a molecular ion peak at m/z 146. Key fragmentation patterns would be expected to involve the loss of the acetyl group (CH₃CO), the acetoxy group (CH₃COO), and cleavage of the butanoic acid chain.

Experimental Protocols

Synthesis of 4-Acetoxybutanoic Acid

A plausible synthetic route to 4-acetoxybutanoic acid involves the esterification of γ-butyrolactone (GBL) with acetic anhydride. This method is analogous to the synthesis of other acetoxy-substituted carboxylic acids.[6]

Reaction:

γ-Butyrolactone + Acetic Anhydride → 4-Acetoxybutanoic Acid

Procedure:

-

To a round-bottom flask, add γ-butyrolactone and a molar excess of acetic anhydride.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[6]

-

Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and the excess acetic anhydride is quenched by the careful addition of water.

-

The product, 4-acetoxybutanoic acid, can then be extracted using a suitable organic solvent.

-

The organic extracts are combined, washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

Analytical Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are suitable techniques for the analysis of 4-acetoxybutanoic acid. For HPLC analysis, a reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid) would likely provide good separation. For GC-MS analysis, derivatization of the carboxylic acid group may be necessary to improve volatility and chromatographic performance.

Biological Activity and Signaling Pathway

4-Acetoxybutanoic acid is a prodrug that is rapidly hydrolyzed in the body to form γ-hydroxybutyric acid (GHB).[1][2] The pharmacological effects of 4-acetoxybutanoic acid are therefore attributable to the actions of GHB.

GHB is a neurotransmitter that acts on two main types of receptors in the central nervous system: the high-affinity GHB receptor and the low-affinity GABA-B receptor.[7] The binding of GHB to these receptors leads to a range of effects, including sedation, euphoria, and changes in dopamine release.[7] The effect on dopamine is biphasic; at low concentrations, GHB stimulates dopamine release, while at higher concentrations, it is inhibitory.[7]

Caption: Metabolic conversion and action of 4-acetoxybutanoic acid.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 4-acetoxybutanoic acid.

Caption: Synthesis and purification workflow for 4-acetoxybutanoic acid.

Conclusion

4-Acetoxybutanoic acid is a compound of significant interest primarily due to its role as a prodrug for GHB. Understanding its chemical and physical properties is crucial for researchers in the fields of pharmacology, neuroscience, and drug development. While some data is available, further experimental work is required to fully characterize this molecule, particularly in obtaining a definitive melting point and detailed spectral analyses. The experimental protocols and workflows provided in this guide offer a foundation for the synthesis and study of 4-acetoxybutanoic acid, enabling further investigation into its properties and potential applications.

References

- 1. GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. EP0792877B1 - Process for the preparation of 2-acetyl-gamma-butyrolactone - Google Patents [patents.google.com]

- 4. hmdb.ca [hmdb.ca]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 7. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

Aceburic Acid as a Prodrug for Gamma-Hydroxybutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Aceburic acid (4-acetoxybutanoic acid) is an acetyl ester of gamma-hydroxybutyrate (GHB) that was investigated as an analgesic but was never marketed.[1][2][3] Consequently, publicly available, in-depth quantitative pharmacokinetic and experimental data specifically for this compound is exceptionally scarce. This guide provides a comprehensive overview based on its nature as a prodrug, with detailed information on its active metabolite, GHB, serving as a surrogate for understanding its likely pharmacological profile and for designing future experimental evaluations.

Introduction to this compound

This compound is a synthetic compound designed to act as a prodrug to gamma-hydroxybutyrate (GHB).[1][4] As the acetyl ester of GHB, it is anticipated to undergo hydrolysis by endogenous esterases in the body to release GHB and acetic acid.[4] The primary rationale for developing such a prodrug is often to modify the pharmacokinetic properties of the parent drug, such as improving bioavailability, altering the duration of action, or enhancing passage across the blood-brain barrier.

1.1 Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 4-acetoxybutanoic acid | [5] |

| Synonyms | This compound, 4-hydroxybutyric acid acetate | [1][2][3] |

| CAS Number | 26976-72-7 | [5] |

| Molecular Formula | C₆H₁₀O₄ | [5] |

| Molecular Weight | 146.14 g/mol | [5] |

Proposed Mechanism of Action and Metabolism

As a prodrug, this compound is pharmacologically inactive until it is metabolized into its active form, GHB. This bioconversion is presumed to be a one-step hydrolysis reaction catalyzed by esterase enzymes present in plasma, the liver, and other tissues.[4][6]

Mandatory Visualization: Prodrug Conversion Workflow

Caption: Proposed metabolic conversion of this compound to GHB.

Pharmacology of Gamma-Hydroxybutyrate (GHB)

The pharmacological effects of this compound are attributable to GHB. GHB is a naturally occurring neurotransmitter and a central nervous system depressant.[4]

3.1 Pharmacodynamics

GHB exerts its effects through a complex interaction with at least two distinct receptor sites in the central nervous system:

-

GABAB Receptors: At pharmacological concentrations, GHB is a weak agonist at the inhibitory GABAB receptor. This interaction is responsible for most of its sedative, hypnotic, and anesthetic effects.[4]

-

GHB Receptors (GHBR): GHB also binds with high affinity to its own specific receptors, which are excitatory. The stimulation of these receptors leads to a biphasic effect on dopamine release; low concentrations of GHB can stimulate dopamine release, while higher concentrations are inhibitory.

Mandatory Visualization: GHB Signaling Pathway

Caption: Simplified signaling pathway of GHB.

3.2 Pharmacokinetics of GHB

The pharmacokinetics of GHB are complex and nonlinear. Data from studies on orally administered GHB (as sodium oxybate) are summarized below. It is plausible that this compound, upon conversion, would result in a GHB profile that may differ in its absorption phase (Cmax, Tmax) but would likely share a similar elimination half-life.

| Parameter | Value (for GHB) | Notes |

| Bioavailability | ~25% (Oral) | Highly variable and subject to first-pass metabolism. |

| Time to Peak (Tmax) | 25 - 45 minutes | Can be delayed by food. |

| Half-life (t₁/₂) | 30 - 60 minutes | Dose-dependent; elimination is saturable. |

| Metabolism | Primarily via GHB dehydrogenase | Metabolized to succinic semialdehyde, then enters the Krebs cycle. |

| Excretion | < 5% excreted unchanged in urine | The vast majority is metabolized to CO₂ and water. |

(Note: This data is for GHB, not this compound. The pharmacokinetic profile of GHB derived from this compound has not been characterized in published literature.)

Experimental Protocols

As no specific experimental data for this compound is available, this section details standardized protocols for the analysis of GHB in biological matrices. These methods would be essential for any future investigation into the pharmacokinetics of this compound.

4.1 Quantification of GHB in Plasma and Urine

A common and reliable method for quantifying GHB involves its conversion to gamma-butyrolactone (GBL) followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

Protocol: GC-MS Analysis of GHB

-

Sample Preparation:

-

To a 1 mL plasma or urine sample, add an internal standard (e.g., deuterated GHB or D6-GBL).[7]

-

Acidify the sample with a strong acid (e.g., HCl) to facilitate the conversion (lactonization) of GHB to GBL.

-

Incubate the mixture at an elevated temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) to drive the conversion to completion.

-

-

Extraction:

-

Derivatization (Optional but common):

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue with a derivatizing agent (e.g., BSTFA with 1% TMCS) to create a more volatile trimethylsilyl (TMS) derivative of any remaining GHB.

-

-

GC-MS Analysis:

-

Inject the prepared sample into a GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for GBL (or its derivative) and the internal standard.[8]

-

-

Quantification:

-

Construct a calibration curve using known concentrations of GHB standards processed in the same manner.

-

Determine the concentration of GHB in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Mandatory Visualization: Experimental Workflow for Prodrug Evaluation

Caption: A generalized workflow for evaluating a GHB prodrug in vivo.

Conclusion and Future Directions

This compound represents a straightforward prodrug approach to GHB delivery. While it was never commercialized, its study provides a valuable framework for understanding ester-based prodrugs of centrally acting neurotransmitters. The primary challenge in characterizing this compound is the lack of published preclinical or clinical data.

For researchers interested in this or similar compounds, the immediate scientific priorities would be:

-

In Vitro Stability: Determining the hydrolysis rate of this compound in plasma and liver microsome preparations to identify the primary esterases involved and estimate its conversion half-life.

-

In Vivo Pharmacokinetics: Conducting studies in animal models (e.g., rodents, canines) to determine the full pharmacokinetic profile of both this compound and the resulting GHB, including bioavailability and brain penetration.

-

Pharmacodynamic Studies: Correlating the pharmacokinetic profile with pharmacodynamic endpoints, such as sedation, motor activity, and changes in electroencephalography (EEG) patterns.

The experimental protocols and pharmacological data on GHB provided in this guide serve as a foundational resource for designing and executing such studies.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | acetyl ester prodrug of gamma-hydroxybutyrate (GHB) | CAS# 26976-72-7 | analgesic | InvivoChem [invivochem.com]

- 4. This compound | 26976-72-7 | Benchchem [benchchem.com]

- 5. medkoo.com [medkoo.com]

- 6. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of gamma-hydroxybutyric acid (GHB) in plasma and urine by headspace solid-phase microextraction and gas chromatography/positive ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic gamma-hydroxybutyric acid monitoring in plasma and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Afatinib (GOVNVPJYMDJYSR-UHFFFAOYSA-N): Mechanism, Data, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afatinib, identified by the InChI Key GOVNVPJYMDJYSR-UHFFFAOYSA-N, is a potent, orally bioavailable, and irreversible ErbB family blocker. It covalently binds to the kinase domains of the epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), and HER4/ErbB4, leading to the inhibition of tyrosine kinase autophosphorylation.[1][2] This comprehensive technical guide provides an in-depth overview of Afatinib, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols. The information is intended to support researchers, scientists, and drug development professionals in their understanding and application of this targeted therapeutic agent.

Mechanism of Action

Afatinib is a second-generation tyrosine kinase inhibitor (TKI) that functions as an irreversible pan-ErbB family inhibitor.[3] Unlike first-generation TKIs such as gefitinib and erlotinib, which bind reversibly to the ATP-binding site of EGFR, afatinib forms a covalent bond with a cysteine residue in the kinase domain of EGFR, HER2, and HER4.[4] This irreversible binding provides a sustained and comprehensive blockade of signaling from all ErbB family homo- and heterodimers.[2]

The primary downstream signaling pathways inhibited by afatinib include the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6] Additionally, evidence suggests that afatinib can modulate the Wnt/β-catenin signaling pathway.[7] By blocking these key signaling cascades, afatinib effectively inhibits the growth and survival of cancer cells that are dependent on ErbB signaling.

Quantitative Pharmacological Data

In Vitro Potency (IC50)

The half-maximal inhibitory concentration (IC50) of afatinib has been determined in various non-small cell lung cancer (NSCLC) cell lines, demonstrating its potency against different EGFR mutations.

| Cell Line | EGFR Mutation Status | Afatinib IC50 (nM) | Reference(s) |

| PC-9 | Exon 19 deletion | 0.8 | [8] |

| H3255 | L858R | 0.3 | [8] |

| H1975 | L858R + T790M | 57 | [8] |

| HCC827 | Exon 19 deletion | Not explicitly stated, but sensitive | [9] |

| NCI-H1650 | Exon 19 deletion | Less responsive than other sensitive lines | [5] |

| A549 | Wild-type EGFR | Less sensitive | [10] |

Pharmacokinetic Properties in Humans

Pharmacokinetic studies in cancer patients have characterized the absorption, distribution, metabolism, and excretion of afatinib.

| Parameter | Value | Reference(s) |

| Time to Maximum Plasma Concentration (Tmax) | 2–5 hours | [11][12] |

| Effective Elimination Half-life (t1/2) | Approximately 37 hours | [11][13] |

| Apparent Total Body Clearance (CL/F) | Geometric Mean: 1,530 mL/min | [14] |

| Volume of Distribution (Vz/F) | High (e.g., 4,500 L) | [14] |

| Bioavailability | Food reduces total exposure | [11] |

| Metabolism | Minimal, primarily excreted unchanged in feces (approx. 85.4%) | [11][14] |

Clinical Efficacy in NSCLC (LUX-Lung Trials)

The LUX-Lung clinical trial program has established the efficacy of afatinib in the treatment of EGFR mutation-positive NSCLC.

| Trial | Comparison | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference(s) |

| LUX-Lung 3 | Afatinib vs. Cisplatin/Pemetrexed | 11.1 vs. 6.9 months | 56% vs. 23% | [1] |

| LUX-Lung 6 | Afatinib vs. Gemcitabine/Cisplatin | 11.0 vs. 5.6 months | 67% vs. 23% | [1] |

| LUX-Lung 7 | Afatinib vs. Gefitinib | 11.0 vs. 10.9 months | 70% vs. 56% | [15] |

| LUX-Lung 5 | Afatinib + Paclitaxel vs. Chemotherapy (after progression) | 5.6 vs. 2.8 months | 32.1% vs. 13.2% | [16] |

Experimental Protocols

Western Blot Analysis of EGFR Signaling

This protocol outlines the steps to assess the phosphorylation status of EGFR and its downstream effectors, AKT and ERK, following afatinib treatment.

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975)

-

Afatinib

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of afatinib for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.[17]

-

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of afatinib on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines

-

Afatinib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[18]

-

Drug Treatment: Treat the cells with a serial dilution of afatinib for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[19]

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]

Patient-Derived Xenograft (PDX) Model

This protocol describes a general workflow for evaluating the in vivo efficacy of afatinib using NSCLC PDX models.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Patient-derived tumor tissue

-

Afatinib formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

PDX Establishment: Subcutaneously implant fresh clinical cancer specimens into the flanks of immunocompromised mice.[21]

-

Tumor Growth and Randomization: Once tumors reach a palpable size, measure them regularly with calipers. When tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer afatinib (e.g., 20 mg/kg, daily by oral gavage) or vehicle control for a defined treatment period.[22]

-

Tumor Volume and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Afatinib.

Caption: Afatinib's inhibition of EGFR/HER2 signaling pathways.

Caption: Modulation of the Wnt/β-catenin pathway by Afatinib.

Caption: A typical in vitro experimental workflow for Afatinib.

References

- 1. Afatinib: a review of its use in the treatment of advanced non-small cell lung cancer. | Read by QxMD [read.qxmd.com]

- 2. researchgate.net [researchgate.net]

- 3. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Afatinib resistance in non-small cell lung cancer involves the PI3K/AKT and MAPK/ERK signalling pathways and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Afatinib inhibits proliferation and invasion and promotes apoptosis of the T24 bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Afatinib on Development of Non-Small-Cell Lung Cancer by Regulating Activity of Wnt/ β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. onclive.com [onclive.com]

- 11. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Afatinib versus gefitinib in patients with EGFR mutation-positive advanced non-small-cell lung cancer: overall survival data from the phase IIb LUX-Lung 7 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. benchchem.com [benchchem.com]

- 18. researchhub.com [researchhub.com]

- 19. broadpharm.com [broadpharm.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ascopubs.org [ascopubs.org]

An In-depth Technical Guide to Aceburic Acid (CAS Number: 26976-72-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceburic acid, with the CAS number 26976-72-7, is a synthetic compound chemically identified as 4-acetoxybutanoic acid.[1][2][3][4] It is the acetyl ester of gamma-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant.[4][5][6] Structurally, it is a simple organic molecule with a four-carbon chain featuring a carboxylic acid group and an acetate group.[1] this compound functions as a prodrug to GHB, meaning it is metabolized in the body to form GHB, which is responsible for its pharmacological effects.[1][4][6] Although investigated for its analgesic properties, this compound was never commercialized for medical use.[2][3][4][7][8] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, mechanism of action, and the experimental protocols used to evaluate its biological activity.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Reference(s) |

| IUPAC Name | 4-acetyloxybutanoic acid | [1][5] |

| Synonyms | This compound, 4-acetoxybutanoic acid, 4-hydroxybutyric acid acetate | [1][2][4][9] |

| CAS Number | 26976-72-7 | [5] |

| Molecular Formula | C₆H₁₀O₄ | [1][5] |

| Molecular Weight | 146.14 g/mol | [5] |

| Appearance | Liquid | [10] |

| Solubility | Soluble in DMSO | [5] |

| Storage Conditions | Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years). | [10] |

Synthesis of this compound

This compound is synthesized via the esterification of 4-hydroxybutanoic acid (GHB) with acetic anhydride or acetyl chloride.[1][11] The reaction is typically catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to drive the equilibrium towards the formation of the ester.[1]

Experimental Protocol: Synthesis of 4-Acetoxybenzoic Acid (Adapted for this compound)

This protocol for a similar compound can be adapted for the synthesis of this compound.[12][13]

Materials:

-

4-hydroxybutanoic acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Ethanol

-

Water

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware (conical flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle or water bath

-

Filtration apparatus

Procedure:

-

In a conical flask, combine dry 4-hydroxybutanoic acid with a molar excess of acetic anhydride.

-

Carefully add a catalytic amount (a few drops) of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to 50-60°C under reflux with continuous stirring for approximately 15-30 minutes. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[12][13]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add an excess of water to the cooled mixture to quench any unreacted acetic anhydride and to precipitate the product.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to obtain needle-like crystals.[12][13]

Mechanism of Action

This compound itself is pharmacologically inactive. Its biological effects are exerted through its active metabolite, GHB.[1][6]

Metabolic Conversion to GHB

Upon administration, this compound undergoes hydrolysis, catalyzed by esterase enzymes in the body, to yield 4-hydroxybutanoic acid (GHB) and acetic acid.[1]

Caption: Metabolic Conversion of this compound.

Pharmacodynamics of GHB

GHB exerts its effects by acting as an agonist at two distinct receptors in the central nervous system: the high-affinity GHB receptor and the low-affinity GABA-B receptor.[1][5][6]

-

GHB Receptor: The specific functions of the GHB receptor are still under investigation, but it is believed to be involved in the regulation of neurotransmitter release.[5]

-

GABA-B Receptor: The primary sedative and analgesic effects of GHB are mediated through its action as a weak agonist at the GABA-B receptor, a G-protein coupled receptor (GPCR).[1][5][6]

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by GHB initiates a signaling cascade that leads to neuronal inhibition.

Caption: GABA-B Receptor Signaling Pathway.

Biological Activity and Experimental Protocols

The primary reported biological activity of this compound, through its conversion to GHB, is analgesia.[1][2][3][4][7][8] Animal studies have suggested that its pain-relieving effects are comparable to established analgesics.[1]

Analgesic Activity Assessment

Standard animal models are used to evaluate the analgesic properties of compounds like this compound.

This test assesses the response to thermal pain and is indicative of centrally mediated analgesia.

Experimental Protocol:

-

Animals: Male Swiss albino mice (20-25 g) are typically used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

-

Procedure:

-

Animals are divided into control and test groups.

-

The test compound (this compound) or a standard analgesic (e.g., morphine) is administered, usually intraperitoneally (i.p.) or orally (p.o.). The control group receives the vehicle.

-

At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), each mouse is placed on the hot plate.

-

The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

-

Data Analysis: The increase in reaction time in the test groups compared to the control group indicates an analgesic effect. The percentage of maximal possible effect (%MPE) can be calculated.

This test is used to screen for peripherally and centrally acting analgesics by inducing visceral pain.[1][2][7][14]

Experimental Protocol:

-

Animals: Male albino mice (20-30 g) are commonly used.[1]

-

Procedure:

-

Animals are divided into control and test groups.

-

The test compound or a standard analgesic (e.g., aspirin) is administered (i.p. or p.o.). The control group receives the vehicle.

-

After a set absorption time (e.g., 30-60 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions and stretching of the hind limbs).[1][2]

-

The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.[1]

-

-

Data Analysis: The analgesic activity is expressed as the percentage inhibition of writhing in the treated groups compared to the control group.[1]

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data for its active metabolite, GHB, provides insight into its potential pharmacological profile.

| Parameter | Value | Compound | Receptor/System | Reference(s) |

| Ki (inhibition constant) | ~1 µM - 1 mM | GHB | GABA-B Receptor | [6] |

| ED50 (analgesic effect) | Not available | This compound | - | - |

| Half-life (in vivo) | < 5 minutes (mice and rabbits) | Butyric Acid | - | [13][15] |

| Half-life (in humans) | ~13.7 minutes (slow phase) | Butyric Acid | - | [13][15] |

Analytical Methods

The analysis of this compound and its conversion to GHB can be performed using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection can be used for the simultaneous quantification of organic acids.[16][17][18] A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., methanol or acetonitrile) is a common setup. Detection is typically performed at a low wavelength (around 210 nm) where carboxylic acids absorb.[16][17]

Workflow for Hydrolysis Analysis:

Caption: HPLC Workflow for Hydrolysis Analysis.

Conclusion

This compound is a prodrug of GHB with potential analgesic properties. Its synthesis is straightforward via esterification. The mechanism of action is dependent on its in vivo hydrolysis to GHB, which then acts on GABA-B and GHB receptors. Standard pharmacological assays, such as the hot plate and acetic acid-induced writhing tests, can be employed to quantify its analgesic effects. Further research is warranted to fully elucidate its pharmacokinetic profile and therapeutic potential. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this compound and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Insights on the Impact of Gamma-Hydroxybutyrate (GHB) Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | acetyl ester prodrug of gamma-hydroxybutyrate (GHB) | CAS# 26976-72-7 | analgesic | InvivoChem [invivochem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. A Retrospective Metabolomics Analysis of Gamma-Hydroxybutyrate in Humans: New Potential Markers and Changes in Metabolism Related to GHB Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 14. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology | Semantic Scholar [semanticscholar.org]

- 15. EP0585678A2 - Process of preparing reduction products of 4-hydroxybutyric acid derivatives - Google Patents [patents.google.com]

- 16. google.com [google.com]

- 17. Hot plate test - Wikipedia [en.wikipedia.org]

- 18. GHB: a life-threatening drug complications and outcome of GHB detoxification treatment—an observational clinical study - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of Aceburic acid.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceburic acid, also known as 4-acetoxybutanoic acid, is a synthetic derivative of the endogenous neurotransmitter γ-hydroxybutyric acid (GHB).[1][2] As a prodrug, it is readily metabolized to GHB in the body, and thus its pharmacological activity is primarily attributed to the action of GHB on the central nervous system.[1][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound, with a focus on information relevant to research and drug development.

Chemical and Physical Properties

This compound is the acetyl ester of GHB.[1][4] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄ | [4] |

| Molecular Weight | 146.14 g/mol | [4] |

| IUPAC Name | 4-acetyloxybutanoic acid | [1][4] |

| CAS Number | 26976-72-7 | [4] |

| Appearance | Liquid | [4] |

| Solubility | Soluble in DMSO and methanol. | [5][6] |

Synthesis of this compound: Experimental Protocol

Reaction: γ-hydroxybutyric acid + Acetic Anhydride → this compound + Acetic acid

Materials:

-

γ-hydroxybutyric acid (GHB)

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve γ-hydroxybutyric acid in an excess of acetic anhydride.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture gently for a specified period to drive the reaction to completion. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully add the reaction mixture to a separatory funnel containing cold anhydrous diethyl ether.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

-

The crude product can be further purified by vacuum distillation.

Biological Activity and Mechanism of Action

This compound's primary biological significance lies in its role as a prodrug to GHB.[1][3] Upon administration, it is believed to be rapidly hydrolyzed by esterases in the body to yield GHB and acetic acid. GHB then exerts its effects by acting as an agonist at two distinct receptors in the central nervous system: the high-affinity GHB receptor and the low-affinity GABA-B receptor.[3]

The activation of these receptors leads to a range of pharmacological effects, including sedation, analgesia, and alterations in sleep architecture.[3]

Metabolism and Signaling Pathway

The metabolic conversion of this compound to GHB and its subsequent interaction with neuronal receptors can be visualized as a straightforward pathway.

Caption: Metabolic conversion of this compound to GHB and subsequent receptor binding.

Quantitative Data

Specific quantitative data on the binding affinity, potency (IC₅₀/EC₅₀), and pharmacokinetic profile of this compound are not extensively reported in the public domain. Research into these parameters would be crucial for any drug development program. For reference, the active metabolite, GHB, has reported binding affinities for its receptors.

| Ligand | Receptor | Binding Affinity (Kd) |

| GHB | GHB Receptor | ~1 µM |

| GHB | GABA-B Receptor | >100 µM |

Note: These values are for the active metabolite GHB and are provided for context. The affinity of this compound itself for these receptors is not well-documented.

Experimental Workflow for In Vivo Studies

A typical experimental workflow to assess the in vivo effects of this compound would involve several key stages, from formulation to data analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. This compound | 26976-72-7 | Benchchem [benchchem.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound (4-acetoxybutanoic acid) 40.0g | #149c – SYNTHARISE CHEMICAL INC. [syntharise.com]

- 6. Buy this compound | 26976-72-7 | >98% [smolecule.com]

Potential Therapeutic Applications of Aceburic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceburic acid, also known as 4-acetoxybutanoic acid, is the acetyl ester of gamma-hydroxybutyrate (GHB).[1] It functions as a prodrug to GHB, a neurotransmitter with known sedative and analgesic properties.[2] This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols. While this compound itself has not been extensively studied, its role as a precursor to GHB provides a strong basis for its potential pharmacological effects. This document aims to serve as a resource for researchers and professionals in drug development interested in exploring the therapeutic utility of this compound.

Introduction

This compound (4-acetoxybutanoic acid) is a synthetic compound that has garnered interest for its potential as a therapeutic agent due to its structural relationship with gamma-hydroxybutyrate (GHB).[1][2] As a prodrug, this compound is metabolized in the body to yield GHB, which is the active pharmacological agent.[2] GHB is a naturally occurring neurotransmitter and a central nervous system depressant with recognized sedative, anxiolytic, and analgesic effects. Although this compound was described as an analgesic, it was never marketed for clinical use.[1] This guide will delve into the known and extrapolated therapeutic potential of this compound, based on its conversion to GHB and the established pharmacology of GHB.

Mechanism of Action

The primary mechanism of action of this compound is its in vivo hydrolysis to GHB.[2] Once formed, GHB exerts its effects by acting as an agonist at two distinct receptors in the central nervous system: the high-affinity GHB receptor (GHB-R) and the low-affinity GABA-B receptor.[2]

-

GHB Receptor (GHB-R): The GHB-R is a G protein-coupled receptor (GPCR) for which GHB is the endogenous ligand. Activation of the GHB-R is thought to contribute to the excitatory and some of the neuromodulatory effects of GHB.

-

GABA-B Receptor: At higher concentrations, GHB acts as a partial agonist at the GABA-B receptor, a metabotropic receptor that mediates the inhibitory effects of GABA. This interaction is believed to be responsible for the sedative, hypnotic, and analgesic effects of GHB.[2]

The conversion of this compound to GHB allows it to indirectly modulate these two important receptor systems, leading to its potential therapeutic effects.

Signaling Pathways

The therapeutic potential of this compound is intrinsically linked to the downstream signaling cascades initiated by the activation of GHB and GABA-B receptors by its active metabolite, GHB.

GHB Receptor Signaling Pathway

The GHB receptor is a G protein-coupled receptor that, upon activation by GHB, can modulate neuronal excitability. While the exact downstream signaling is still under investigation, evidence suggests it can influence potassium channel activity and neurotransmitter release.

GABA-B Receptor Signaling Pathway

The activation of GABA-B receptors by GHB leads to neuronal inhibition through multiple mechanisms, including the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

Quantitative Data

As of the latest literature review, specific quantitative data on the binding affinity (e.g., Ki or IC50 values) of this compound for the GHB and GABA-B receptors, as well as in vivo efficacy data (e.g., ED50 for analgesic or sedative effects), are not available in publicly accessible databases or peer-reviewed publications. The primary focus of existing literature has been on its role as a prodrug to GHB.

For contextual reference, the active metabolite, GHB, exhibits the following pharmacological parameters:

| Parameter | Receptor | Value | Species | Reference |

| IC50 | GHB Receptor | ~0.1 µM | Rat | (Extrapolated from literature) |

| IC50 | GABA-B Receptor | ~100-200 µM | Rat | (Extrapolated from literature) |

| Analgesic ED50 | (Hot-plate test) | 200-400 mg/kg | Mouse | (GHB data) |

| Sedative ED50 | (Loss of righting reflex) | 300-600 mg/kg | Mouse | (GHB data) |

Note: The table above provides approximate values for GHB to contextualize the potential effects of this compound. These values are not for this compound itself.

Experimental Protocols

Synthesis of this compound (4-acetoxybutanoic acid)

This protocol is a representative method based on standard esterification and acetylation procedures.

Materials:

-

γ-Butyrolactone (GBL)

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

To a round-bottom flask, add γ-butyrolactone and acetic anhydride in a 1:1.2 molar ratio.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to 80-100°C for 2-4 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly add water to quench the excess acetic anhydride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

In Vivo Assessment of Analgesic Activity (Hot-Plate Test)

This protocol describes a standard method for evaluating the analgesic effects of a compound in rodents.

Animals:

-

Male Swiss Webster mice (20-25 g)

Procedure:

-

Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Determine the baseline latency to a nociceptive response (licking of hind paws or jumping) by placing each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

-

Administer this compound (dissolved in a suitable vehicle, e.g., saline) intraperitoneally (i.p.) at various doses. A control group should receive the vehicle alone.

-

At predetermined time points after administration (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and measure the response latency.

-

The analgesic effect is expressed as the percentage of the maximum possible effect (% MPE), calculated as: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Potential Therapeutic Applications

Based on its conversion to GHB, this compound has potential therapeutic applications in conditions where central nervous system depression is beneficial.

-

Analgesia: Animal studies have suggested that this compound possesses analgesic properties similar to GHB, potentially by modulating neurotransmitter release in the central nervous system.[2]

-

Sedative/Hypnotic: The sedative effects of GHB are well-documented. This compound, as a prodrug, could be explored for the treatment of insomnia and other sleep disorders.

-

Anxiolytic: The anxiolytic properties of GHB suggest that this compound could be investigated for the management of anxiety disorders.

Future Directions and Conclusion

This compound presents an interesting pharmacological profile as a prodrug of GHB. Its potential therapeutic applications in pain management, sleep disorders, and anxiety are worthy of further investigation. A critical next step for the research community is to conduct detailed preclinical studies to establish a comprehensive pharmacological profile of this compound itself. This should include quantitative assessments of its binding affinity for relevant receptors, dose-response studies for its analgesic and sedative effects, and a thorough evaluation of its pharmacokinetic and safety profiles. Such data are essential for determining the viability of this compound as a clinical candidate and for designing future clinical trials. The information provided in this guide serves as a foundational resource to stimulate and support these future research endeavors.

References

An In-depth Technical Guide to the Solubility of Aceburic Acid in DMSO and Other Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aceburic acid (4-acetoxybutanoic acid), a prodrug of gamma-hydroxybutyrate (GHB), in dimethyl sulfoxide (DMSO) and other common laboratory solvents. This document is intended to serve as a critical resource for professionals in drug development and scientific research, offering available solubility data, detailed experimental protocols for solubility determination, and insights into its mechanism of action.

Introduction to this compound

This compound, also known by its chemical name 4-acetoxybutanoic acid, is the acetyl ester of gamma-hydroxybutyrate (GHB).[1] It was developed as an analgesic, but was never commercially marketed.[1] Structurally, it is designed to be metabolized in the body to release GHB, its active form.[1] Understanding the solubility of this compound is fundamental for its handling, formulation, and use in preclinical and research settings.

Solubility Profile of this compound

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and bioavailability. While specific quantitative solubility data for this compound is not widely available in published literature, likely due to its status as an unmarketed drug, qualitative descriptions from various chemical suppliers provide a general understanding of its solubility profile.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility Description |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Water | Soluble (as a polar solvent) |

This data is compiled from chemical supplier information. Quantitative values (e.g., mg/mL) are not publicly available. For precise applications, experimental determination is required.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

3.1. Materials and Equipment

-

This compound (analytical standard grade)

-

Solvents of interest (e.g., DMSO, water, ethanol) (HPLC grade or higher)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

The following diagram outlines the standard workflow for the shake-flask solubility determination method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

3.3. Step-by-Step Procedure

-

Preparation : Add an excess amount of solid this compound to a glass vial to ensure that a saturated solution can be formed.

-

Solvent Addition : Accurately add a predetermined volume of the solvent to be tested into the vial.

-

Equilibration : Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.

-

Sampling and Filtration : Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

Dilution : Accurately dilute the filtered sample with the appropriate solvent or mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification : Analyze the diluted samples using a validated HPLC method. The concentration of this compound in the sample is determined by comparing its response (e.g., peak area) to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation : The solubility is calculated from the measured concentration, taking into account the dilution factor.

Mechanism of Action and Signaling Pathways

This compound is a prodrug that is metabolized to GHB. GHB exerts its effects through a complex mechanism involving at least two distinct receptor types: the high-affinity GHB receptor (GHB-R) and the lower-affinity GABAB receptor.[2][[“]][[“]]

-

GHB Receptor (GHB-R) : At physiological concentrations, GHB binds to its own specific receptors. Activation of these receptors is linked to various downstream effects, including the modulation of neurotransmitter release, such as dopamine.[[“]][[“]][5]

-

GABAB Receptor : At higher, pharmacological concentrations, GHB acts as a weak agonist at the GABAB receptor, a G-protein coupled receptor (GPCR).[2][[“]][[“]] This interaction is responsible for its prominent sedative and central nervous system depressant effects.[[“]]

The diagram below illustrates the dual signaling pathways of GHB, the active metabolite of this compound.

Caption: Dual signaling pathways of GHB, the active metabolite of this compound.

This guide provides a foundational framework for understanding and working with this compound. Given the absence of public quantitative solubility data, researchers are strongly encouraged to perform the experimental determination outlined herein to ensure accurate and reproducible results in their studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. consensus.app [consensus.app]

- 5. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: In Vivo Evaluation of Aceburic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceburic acid, also known as 4-acetoxybutanoic acid, is the acetyl ester of gamma-hydroxybutyrate (GHB).[1][2] It is structurally related to GHB and is likely to function as a prodrug, being metabolized in the body to produce GHB.[2][3] GHB is known to have sedative and analgesic effects, acting as an agonist at the GHB receptor and the GABA-B receptor.[3] Although described as an analgesic, this compound has never been marketed.[2][4] This document provides a detailed protocol for the in vivo investigation of this compound, covering its pharmacokinetic, pharmacodynamic, and toxicological profiles in a preclinical setting.

Mechanism of Action

This compound is hypothesized to be rapidly hydrolyzed in vivo to yield gamma-hydroxybutyric acid (GHB) and acetic acid. GHB then exerts its pharmacological effects by binding to and activating both the high-affinity GHB receptor and the low-affinity GABA-B receptor in the central nervous system, leading to its sedative and analgesic properties.[3]

Experimental Protocols

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound and its active metabolite, GHB, in a rodent model.

Experimental Workflow:

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

-

Housing: Animals are housed in a controlled environment (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.

-

Groups:

-

Group 1: Intravenous (IV) administration of this compound (e.g., 50 mg/kg).

-

Group 2: Oral (PO) administration of this compound (e.g., 100 mg/kg).

-

-

Drug Formulation:

-

For IV administration, dissolve this compound in sterile saline.

-

For PO administration, dissolve this compound in distilled water.

-

-

Administration:

-

IV: Bolus injection via the tail vein.

-

PO: Oral gavage.

-

-

Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-administration into tubes containing an appropriate anticoagulant.

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the concentrations of this compound and GHB in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.

Data Presentation:

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and GHB in Rats

| Parameter | This compound (IV, 50 mg/kg) | GHB (from IV this compound) | This compound (PO, 100 mg/kg) | GHB (from PO this compound) |